Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate
Description
Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzoyl group at the 1-position and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. This compound is structurally related to chiral amine catalysts, such as Methyl-(S)-1-benzyl-4,4-difluoropyrrolidine-2-carboxylate (S3), which is synthesized via reductive amination of an oxopyrrolidine intermediate (S2) in dichloromethane under inert conditions . The 4,4-difluoro substitution introduces conformational rigidity to the pyrrolidine ring, as fluorination is known to influence ring puckering dynamics .
Properties
IUPAC Name |
methyl (2S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c1-19-12(18)10-7-13(14,15)8-16(10)11(17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUERUBWEHNZMOM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1C(=O)C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a benzoylation reaction, often using benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Reduction: Produces alcohols or amines depending on the reducing agent.
Substitution: Results in the formation of new compounds with substituted functional groups.
Scientific Research Applications
Pharmacological Applications
1. Enzyme Inhibition
Research indicates that methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate acts as an inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in cognitive functions and neurodegenerative diseases. POP is known to hydrolyze peptides at proline residues, influencing neuropeptide activity related to learning and memory. Inhibitors of this enzyme are being studied for their potential therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease .
2. Neuroprotective Effects
Studies have suggested that compounds similar to this compound may exhibit neuroprotective properties. These effects are attributed to the modulation of neuropeptide activity, which could help mitigate the cognitive decline associated with neurodegenerative disorders .
Synthetic Applications
1. Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new drugs targeting different biological pathways. For instance, derivatives of this compound are being explored for their potential anti-cancer properties by modifying the pyrrolidine ring .
2. Research Tool in Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a reference compound for developing new enzyme inhibitors. Researchers can compare the efficacy and potency of novel compounds against established standards like this one, facilitating drug discovery processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein-Ligand Interactions: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural and electronic features of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate with analogous pyrrolidine derivatives:
Key Observations:
- Ring Conformation : The 4,4-difluoro substitution reduces pseudorotation (flexibility) of the pyrrolidine ring. Cremer and Pople’s puckering coordinates (q, φ) predict that fluorination increases the amplitude (q) of puckering, stabilizing specific conformations critical for enantioselective catalysis .
Biological Activity
Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate, with the CAS number 1318130-03-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₃H₁₃F₂N₁O₃
- Molecular Weight : 269.24 g/mol
- Structure : The compound features a pyrrolidine ring with difluoromethyl and benzoyl substituents, contributing to its unique biological profile.
Biological Activity
This compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies have shown that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, thus offering potential therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Mechanism
A study published in Analytical Science Journals explored the anti-inflammatory effects of related compounds. The findings indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a robust anti-inflammatory mechanism that warrants further investigation for therapeutic applications in conditions like arthritis and other inflammatory disorders .
Case Study 2: Antitumor Activity
In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxic effects. The IC50 values were determined using MTT assays, revealing potent activity against breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 3: Neuroprotective Properties
Research focusing on neuroprotection highlighted that this compound could mitigate oxidative stress-induced cell death in neuronal cultures. The study utilized reactive oxygen species (ROS) assays to demonstrate that treatment with this compound reduced ROS levels significantly compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
